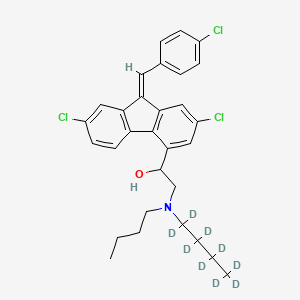
Cdc7-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-11 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in the initiation of DNA replication. CDC7 kinase is a serine/threonine protein kinase that phosphorylates the minichromosome maintenance complex (MCM2-7), a necessary step for DNA replication initiation. Due to its high expression in various tumors, CDC7 has emerged as an attractive target for cancer treatment .
Preparation Methods
The synthesis of Cdc7-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final coupling: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Cdc7-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cdc7-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: It helps in understanding the molecular mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: this compound is being investigated for its potential as an anti-cancer agent, particularly in tumors with high CDC7 expression.
Mechanism of Action
Cdc7-IN-11 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The inhibition of CDC7 kinase disrupts the phosphorylation of the MCM2-7 complex, leading to delayed DNA replication and mitotic abnormalities. This results in the accumulation of polyploid cells and ultimately induces apoptosis in cancer cells. The compound shows minimal effects on non-transformed cells, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Cdc7-IN-11 is compared with other CDC7 inhibitors, such as:
This compound stands out due to its unique mechanism of action, high selectivity, and potent anti-proliferative effects in a broad range of cancer cell lines. Its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its potential as a targeted cancer therapy .
Properties
Molecular Formula |
C20H22F2N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(10S)-6,6-difluoro-10-[(3R)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one |
InChI |
InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m0/s1 |
InChI Key |
YYQNXPWZKRBWGL-FYNZKYSFSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H](O2)[C@@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
Canonical SMILES |
C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


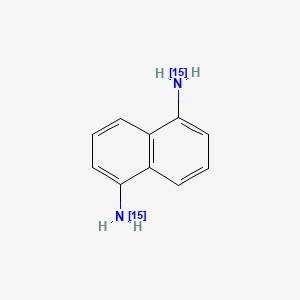
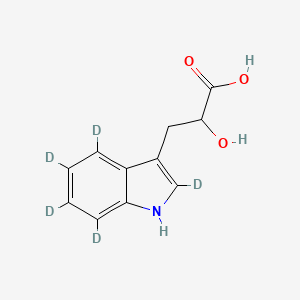
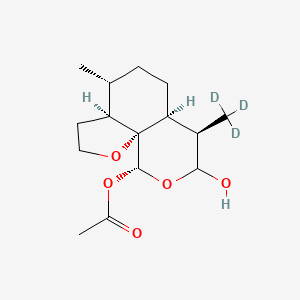
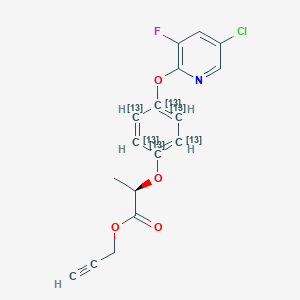
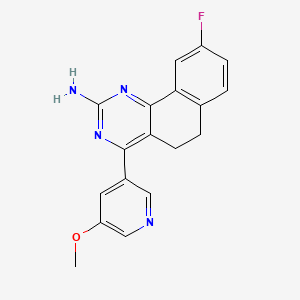
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

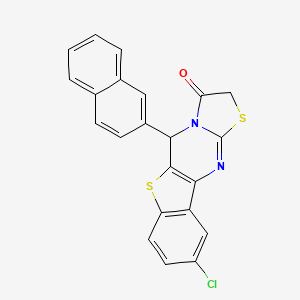
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

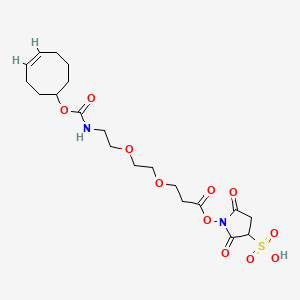
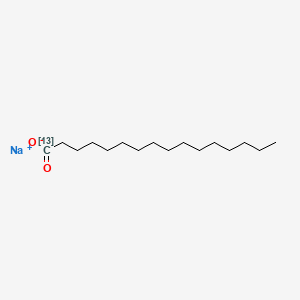
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
